molecular formula C9H11ClFNO2 B045540 4-Fluoro-D-phenylalanine hydrochloride CAS No. 122839-52-5

4-Fluoro-D-phenylalanine hydrochloride

Cat. No.: B045540
CAS No.: 122839-52-5
M. Wt: 219.64 g/mol
InChI Key: ZDECBCKSULAIGP-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This compound is often used in peptide synthesis and has applications in various fields including pharmaceuticals and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-D-phenylalanine hydrochloride typically involves the fluorination of phenylalanine derivatives. One common method includes the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides . Another approach involves the enzymatic synthesis using fluorinase enzymes, which introduce the fluorine atom into the phenyl ring under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs multi-step chemical synthesis processes. These processes are optimized for high yield and purity, involving the use of protective groups and selective fluorination techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-D-phenylalanine hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Fluoro-D-phenylalanine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-D-phenylalanine hydrochloride involves its incorporation into peptides and proteins, where the fluorine atom can influence the compound’s properties. The fluorine atom’s high electronegativity and small size can enhance the stability and activity of the resulting molecules. This compound can interact with various molecular targets, including enzymes and receptors, altering their function and activity .

Comparison with Similar Compounds

  • p-Fluoro-DL-phenylalanine
  • m-Fluoro-DL-phenylalanine
  • D-Phenylalanine
  • N,N-Dimethyl-L-phenylalanine
  • p-Bromo-DL-phenylalanine

Comparison: 4-Fluoro-D-phenylalanine hydrochloride is unique due to the presence of the fluorine atom at the para position, which significantly alters its chemical and biological properties. Compared to other fluorinated phenylalanines, it offers enhanced stability and activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECBCKSULAIGP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122839-52-5
Record name 122839-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.